3-(Hydroxymethyl)picolinic acid

Description

Significance of Picolinic Acid Derivatives in Chemical Sciences

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that serves as a crucial building block in the synthesis of a wide range of chemical products. univook.comwikipedia.org Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with novel properties. univook.comontosight.ai The presence of a carboxylic acid group at the 2-position of the pyridine (B92270) ring allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological and chemical activities. nih.gov

Picolinic acid derivatives are recognized for their ability to act as bidentate chelating agents, forming stable complexes with various metal ions such as chromium, zinc, manganese, copper, and iron. wikipedia.org This chelating ability is a key factor in their biological roles and applications. In medicinal chemistry, these derivatives have been instrumental in the creation of drugs for a plethora of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases. nih.gov The ongoing research into picolinic acid derivatives continues to uncover new potential, particularly in the realm of enzyme inhibition and the development of antimicrobial agents. nih.govontosight.ai

Scope and Focus of Research on 3-(Hydroxymethyl)picolinic Acid

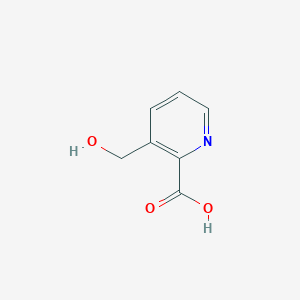

Within the broader family of picolinic acid derivatives, this compound (CAS Number: 875256-15-8) presents a unique structural modification—the inclusion of a hydroxymethyl group at the 3-position of the pyridine ring. fluorochem.co.ukchemsrc.com This addition introduces a new reactive site and alters the molecule's polarity and potential for hydrogen bonding, thereby influencing its chemical and biological behavior.

Current research on this compound is primarily centered on its utility as a building block in organic synthesis and its potential role in the formation of metal complexes. The presence of both a carboxylic acid and a hydroxymethyl group allows for a variety of chemical transformations, making it a valuable intermediate for creating more complex molecules. For instance, it has been investigated in the synthesis of chromium(III) complexes, where the substituent group can affect the physicochemical activities of the resulting complex. researchgate.net

The compound is also of interest in the development of new materials and biologically active molecules. While extensive literature specifically on the biological activities of this compound is not yet abundant, the known properties of similar picolinic acid derivatives suggest potential avenues for exploration. ontosight.aiontosight.ai Research is likely to continue exploring its coordination chemistry, its role in catalysis, and its potential as a scaffold for the design of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 875256-15-8 |

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.135 g/mol |

| IUPAC Name | 3-(hydroxymethyl)pyridine-2-carboxylic acid |

| Canonical SMILES | O=C(O)c1ncccc1CO |

Data sourced from fluorochem.co.ukchemsrc.com

Interactive Data Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBJYRPOZXOUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxymethyl Picolinic Acid and Its Derivatives

Direct Synthesis Strategies for 3-(Hydroxymethyl)picolinic Acid

Direct synthesis of this compound in a single step from simple precursors is not a widely documented approach. The inherent reactivity of the hydroxymethyl group and the carboxylic acid moiety often requires a more controlled, stepwise approach. However, hypothetical direct strategies could involve the selective oxidation of a suitable precursor such as 3-methyl-2-pyridinemethanol. This approach would require a highly selective oxidizing agent that can convert the primary alcohol at the 2-position to a carboxylic acid without affecting the hydroxymethyl group at the 3-position.

Another conceivable, though challenging, direct route could be the carboxylation of 3-(hydroxymethyl)pyridine. This would involve the activation of the C-2 position of the pyridine (B92270) ring to facilitate the introduction of a carboxyl group. Such a transformation would likely require organometallic intermediates or specialized catalytic systems to achieve the desired regioselectivity.

Functional Group Interconversions and Derivatization Approaches from Picolinic Acid Scaffolds

A more practical and commonly employed approach to the synthesis of this compound involves the functional group interconversion (FGI) of readily available picolinic acid derivatives. libretexts.orgorganic-chemistry.org This strategy allows for the construction of the target molecule by modifying existing functional groups on the picolinic acid scaffold.

One of the most logical precursors for such a synthesis is 3-methylpicolinic acid. The methyl group at the 3-position can be selectively oxidized to a hydroxymethyl group. This transformation, however, must be carefully controlled to prevent over-oxidation to the corresponding aldehyde or carboxylic acid. A common strategy involves the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a 3-(bromomethyl)picolinic acid derivative. This intermediate can then be subjected to nucleophilic substitution with a hydroxide (B78521) source to yield the desired this compound. To prevent unwanted side reactions with the carboxylic acid moiety, it is often necessary to protect it as an ester prior to these transformations. The ester can then be hydrolyzed in the final step to afford the target acid.

Alternatively, one could start with a picolinic acid derivative bearing a different functional group at the 3-position that can be readily converted to a hydroxymethyl group. For instance, the reduction of a 3-formylpicolinic acid or a 3-alkoxycarbonylpicolinic acid ester using a mild reducing agent like sodium borohydride (B1222165) would furnish the desired product. The choice of reducing agent is critical to ensure that the carboxylic acid at the 2-position is not also reduced.

A simplified two-step synthesis of a related compound, 3,6-dihydroxypicolinic acid, from 3-hydroxypicolinic acid has been described. nih.gov This process involves an Elbs oxidation and highlights the utility of functional group manipulation on the picolinic acid core. nih.gov

The following table summarizes some potential functional group interconversion strategies for the synthesis of this compound.

| Starting Material | Key Transformation(s) | Reagents | Intermediate(s) |

| 3-Methylpicolinic acid ester | Radical bromination, Nucleophilic substitution, Hydrolysis | NBS, AIBN; NaOH(aq); H3O+ | 3-(Bromomethyl)picolinic acid ester |

| 3-Formylpicolinic acid ester | Reduction, Hydrolysis | NaBH4; H3O+ | This compound ester |

| Pyridine-2,3-dicarboxylic acid | Selective reduction | Borane derivatives | This compound |

Total Synthesis of Complex Molecules Incorporating this compound Moieties

The this compound moiety is an attractive building block for the synthesis of more complex molecules with potential biological activity. While specific examples of total syntheses that explicitly incorporate this fragment are not extensively reported, the general strategies for constructing substituted picolinic acids can be extrapolated.

Patents have described the synthesis of various picolinic acid derivatives as intermediates for the production of pharmaceutically active compounds. google.comgoogle.com For instance, the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide utilizes multi-step sequences involving the modification of the picolinic acid ring. google.com A similar approach could be envisioned where this compound, or a protected form thereof, is used as a key intermediate.

The synthesis of 4-alkoxy-3-hydroxypicolinic acids from furfural (B47365) demonstrates a de novo construction of a substituted picolinic acid ring system. google.com This multi-step process involves cyano-amination, bromination/rearrangement, alkoxide substitution, and hydrolysis. google.com Such a strategy could potentially be adapted to introduce a hydroxymethyl group at the 3-position.

Catalytic Approaches in the Synthesis of Picolinic Acid Derivatives

Catalysis plays a crucial role in the synthesis of picolinic acid and its derivatives, offering efficient and selective methods for various transformations. The oxidation of picolines is a key industrial process for the production of picolinic acids. For example, the oxidation of 3-picoline (3-methylpyridine) to nicotinic acid (pyridine-3-carboxylic acid) can be achieved using various catalytic systems. mdpi.comresearchgate.netcolab.wsgoogleapis.com While the primary product of these reactions is often the fully oxidized carboxylic acid, intermediates such as 3-(hydroxymethyl)pyridine and pyridine-3-carbaldehyde are sometimes observed. mdpi.com This suggests that with careful catalyst design and control of reaction conditions, it may be possible to selectively oxidize the methyl group of a 3-methylpicoline derivative to a hydroxymethyl group.

The preparation of pyridine-2,3-dicarboxylic acid can be achieved through the oxidation of quinoline (B57606) using a chlorate (B79027) salt in the presence of cupric ions. google.com This highlights the use of transition metal catalysis in the functionalization of pyridine ring systems.

While direct catalytic methods for the synthesis of this compound are not well-established, the existing literature on the catalytic synthesis of related picolinic acid derivatives provides a strong foundation for future research in this area. The development of novel catalysts that can selectively introduce or modify functional groups on the picolinic acid scaffold will be essential for improving the efficiency and sustainability of these synthetic routes.

Advanced Spectroscopic Characterization of 3 Hydroxymethyl Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. While comprehensive experimental spectra for 3-(Hydroxymethyl)picolinic acid are not widely published, the expected signals can be predicted based on its known structure.

¹H NMR Spectroscopy would provide information on the number and type of hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂) protons of the hydroxymethyl group, and the labile protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The coupling patterns between adjacent protons would further confirm their relative positions.

¹³C NMR Spectroscopy complements the proton data by identifying the number of unique carbon environments. The spectrum would display separate resonances for the carboxylic acid carbon, the methylene carbon, and the six carbons of the pyridine ring, providing a complete carbon skeleton of the molecule.

Predicted NMR Data for this compound

Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on solvent and experimental conditions.

¹H NMR (Proton NMR)

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.5 | Doublet | 1H | Pyridine Ring (H6) |

| ~7.8 - 8.0 | Triplet / Doublet of Doublets | 1H | Pyridine Ring (H4) |

| ~7.4 | Doublet | 1H | Pyridine Ring (H5) |

| ~5.0 - 5.5 | Broad Singlet | 1H | Hydroxyl (-OH) |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| ~168 | Carboxylic acid (C=O) |

| ~155 | Pyridine Ring (C2) |

| ~148 | Pyridine Ring (C6) |

| ~140 | Pyridine Ring (C4) |

| ~135 | Pyridine Ring (C3) |

| ~125 | Pyridine Ring (C5) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. Each functional group absorbs light at a characteristic frequency, creating a unique spectral "fingerprint."

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups like hydroxyl (-OH) and carbonyl (C=O). For this compound, a broad absorption band is expected for the O-H stretch of the carboxylic acid, superimposed on the O-H stretch of the alcohol group. A strong, sharp peak corresponding to the C=O stretch of the carboxylic acid would also be a key feature.

Raman Spectroscopy , which detects light scattering, is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. It is particularly useful for identifying the vibrations of the aromatic pyridine ring.

Expected Vibrational Bands for this compound

Frequencies are given in wavenumbers (cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | IR |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | IR |

| C=C and C=N Ring Stretching | 1400 - 1600 | IR, Raman |

| C-O Stretch (Alcohol) | 1000 - 1260 | IR |

| O-H Bend | 1300 - 1440 | IR |

| Aromatic C-H Bend | 690 - 900 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule. For this compound, the pyridine ring constitutes a chromophore. The presence of the carboxylic acid and hydroxymethyl substituents influences the energy of the electronic transitions. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions characteristic of the heteroaromatic system. A reported maximum absorbance (λmax) for a related compound, 3-hydroxypicolinic acid, is around 304 nm, and similar absorption characteristics would be anticipated for this compound, though the exact value may differ. caymanchem.com

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

While a specific crystal structure for this compound is not available in open literature, this analysis would be crucial. nih.gov It would definitively confirm the molecular structure and reveal how the molecules pack in the crystal lattice. Key insights would include the planarity of the pyridine ring and the orientation of the hydroxymethyl and carboxylic acid substituents. Furthermore, it would provide a detailed map of intermolecular interactions, such as the hydrogen bonding network formed between the carboxylic acid and hydroxymethyl groups of neighboring molecules, which dictates the material's solid-state properties. Studies on similar picolinic acid derivatives have shown that even small changes in substituents can significantly alter crystal packing. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

For this compound (C₇H₇NO₃), the molecular weight is 153.14 g/mol . chemsrc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z = 153. The molecule would then fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) or the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Other likely fragmentations would involve the hydroxymethyl group, such as the loss of water (H₂O, M-18) or formaldehyde (B43269) (CH₂O, M-30). The analysis of these fragments helps to confirm the presence and connectivity of the functional groups.

Predicted Major Fragments in Mass Spectrometry

Based on the structure of this compound (MW = 153.14)

| m/z Value | Lost Neutral Fragment | Formula of Fragment Ion |

| 153 | - | [C₇H₇NO₃]⁺ (Molecular Ion) |

| 136 | OH | [C₇H₆NO₂]⁺ |

| 135 | H₂O | [C₇H₅NO₂]⁺ |

| 123 | CH₂O | [C₆H₅NO₂]⁺ |

| 108 | COOH | [C₆H₆NO]⁺ |

Coordination Chemistry and Metal Complexes of 3 Hydroxymethyl Picolinic Acid

Chelation Behavior and Ligand Design Principles with Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is a well-established chelating ligand that typically coordinates to metal ions in a bidentate fashion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. nih.gov This N,O-bidentate coordination is a fundamental principle in the design of ligands based on the picolinic acid scaffold.

The introduction of substituents onto the pyridine ring of picolinic acid can significantly modify the electronic and steric properties of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes. The design of picolinic acid derivatives as ligands is guided by the desired properties of the final metal complex. For instance, electron-donating groups can enhance the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can alter the redox properties of the metal center.

In the case of 3-(hydroxymethyl)picolinic acid, the hydroxymethyl group (-CH₂OH) at the 3-position is expected to influence the ligand's coordination behavior. While it is less likely to directly participate in chelation to form a stable five-membered ring due to steric constraints, its presence can affect the electronic properties of the pyridine ring through inductive effects. Furthermore, the hydroxyl group of the hydroxymethyl substituent could potentially engage in intermolecular or intramolecular hydrogen bonding, influencing the crystal packing of the metal complexes.

The design of ligands based on picolinic acid often aims to create polydentate ligands by incorporating additional coordinating groups. This strategy enhances the stability of the resulting metal complexes through the chelate effect, which is the increased thermodynamic stability of complexes with multidentate ligands compared to those with analogous monodentate ligands. libretexts.org

Synthesis and Isolation of Metal Complexes Featuring this compound as a Ligand

While specific synthetic procedures for metal complexes of this compound are not readily found in the surveyed literature, the general methods for preparing metal-picolinate complexes can be applied. These methods typically involve the reaction of a metal salt with the picolinic acid derivative in a suitable solvent. The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can be adjusted to isolate complexes with different stoichiometries and structures. scirp.org

For instance, the synthesis of mercury(II) complexes with picolinic acid has been achieved by reacting mercury(II) halides with picolinic acid in aqueous or alcohol solutions. nih.gov Similarly, transition metal complexes of pyridine derivatives are often synthesized by mixing the ligand with a metal salt in an appropriate solvent and allowing the complex to crystallize. jscimedcentral.com

As a close analog, the synthesis of cadmium(II) complexes with 3-hydroxypicolinic acid has been reported. These complexes were prepared by the reaction of cadmium(II) chloride or bromide with 3-hydroxypicolinic acid. This suggests that a similar approach could be employed for the synthesis of metal complexes with this compound.

The isolation of the resulting metal complexes is typically achieved by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials. Recrystallization from an appropriate solvent system can be used to obtain pure crystalline products suitable for structural analysis.

Structural Analysis of Coordination Compounds (e.g., Coordination Geometry, Bond Lengths, Angles)

The structural analysis of metal complexes provides crucial insights into the coordination environment of the metal ion, including its coordination number, geometry, and the bond lengths and angles within the coordination sphere. While crystal structure data for metal complexes of this compound are not available in the reviewed literature, the structural features of complexes with the analogous ligand, 3-hydroxypicolinic acid, can provide valuable information.

Complexes of 3-hydroxypicolinic acid with palladium(II), platinum(II), and rhenium(V) have been synthesized and structurally characterized. For example, a rhenium(V) complex with 3-hydroxypicolinate exhibits a distorted octahedral geometry, with the ligand coordinating in an N,O-chelated fashion. In palladium(II) and platinum(II) complexes, the metal center adopts a distorted square planar arrangement.

The coordination geometry of a metal complex is determined by several factors, including the size and electronic configuration of the metal ion, the nature of the ligand, and steric interactions between the ligands. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.org

The bond lengths and angles within the coordination sphere are indicative of the strength and nature of the metal-ligand interactions. For example, in mercury(II) picolinate (B1231196) complexes, the Hg-N and Hg-O bond lengths are comparable to those found in related complexes. nih.gov The bite angle of the chelating picolinate ligand, which is the N-M-O angle, is typically around 70-80 degrees, reflecting the geometric constraints of the five-membered chelate ring. nih.gov

Table 1: Selected Bond Lengths and Angles in a Gallium(III) Picolinate Complex

| Bond/Angle | Value |

| Ga-N (Å) | ~2.1 |

| Ga-O (Å) | ~2.0 |

| N-Ga-O (°) | ~81 |

Data is for a representative Gallium(III) picolinate complex and is provided for illustrative purposes. Specific values for 3-(hydroxymethyl)picolinate complexes are not available. nih.gov

Electronic and Electrochemical Properties of Metal-3-(Hydroxymethyl)picolinate Complexes

The electronic properties of metal complexes are typically investigated using techniques such as UV-Visible spectroscopy. The electronic spectra of transition metal complexes often exhibit d-d transitions, which are electronic transitions between d-orbitals of the metal ion. The energy and intensity of these transitions provide information about the coordination geometry and the ligand field strength.

In addition to d-d transitions, charge-transfer (CT) transitions can also be observed. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (metal-to-ligand charge transfer, MLCT).

The electrochemical properties of metal complexes are often studied using cyclic voltammetry. This technique provides information about the redox behavior of the metal center, including the potentials at which the metal ion can be oxidized or reduced. The redox potentials of metal-picolinate complexes can be influenced by the nature of the substituents on the picolinic acid ligand. For example, the electrochemical properties of chromium(III) complexes have been shown to be significantly impacted by changes in the bidentate ligand. researchgate.net

While specific electronic and electrochemical data for metal-3-(hydroxymethyl)picolinate complexes are not available, it is expected that they would exhibit behavior characteristic of metal-picolinate complexes. The hydroxymethyl group, being a weak electron-donating group, might have a modest influence on the electronic and redox properties of the metal center compared to the parent picolinic acid complexes.

Table 2: Representative Electrochemical Data for a Chromium(III) Picolinate Complex

| Redox Process | Potential (V vs. reference) |

| Cr(III)/Cr(II) reduction | -1.20 |

Data is for a representative Chromium(III) picolinate complex and is provided for illustrative purposes. Specific values for 3-(hydroxymethyl)picolinate complexes are not available. researchgate.net

Stability and Solution Equilibrium Studies of Metal Complexes with Picolinic Acid Ligands

The stability of metal complexes in solution is a critical parameter that governs their formation and reactivity. The stability of a metal complex is quantified by its stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from the metal ion and the ligand in solution. scienceinhydroponics.comscienceinhydroponics.com A higher stability constant indicates a more stable complex. scienceinhydroponics.com

The stability of metal chelates is influenced by several factors, including the nature of the metal ion and the ligand, the number and size of the chelate rings, and steric effects. The chelate effect, as mentioned earlier, leads to the enhanced stability of complexes with polydentate ligands. libretexts.org

Studies on the stability of mixed-ligand complexes of picolinic acid with zinc(II) have been conducted using potentiometric titration methods. These studies provide insights into the equilibrium processes occurring in solution and the relative stability of the different complex species formed.

For this compound, the stability of its metal complexes would be expected to be comparable to that of other substituted picolinic acids. The hydroxymethyl group is not expected to have a dramatic impact on the stability constants compared to the parent picolinic acid, although subtle electronic effects may be present. The determination of stability constants for metal complexes of this compound would require experimental studies, such as potentiometric or spectrophotometric titrations.

| Metal Ion | log β₁ | log β₂ | log β₃ |

| Cu(II) | 7.5 | 13.5 | 17.5 |

| Ni(II) | 6.5 | 11.8 | 15.6 |

| Zn(II) | 5.8 | 10.5 | 13.8 |

| Co(II) | 5.9 | 10.6 | 14.1 |

Data is for picolinic acid and is provided for illustrative purposes. Specific values for this compound complexes are not available.

Computational and Theoretical Investigations of 3 Hydroxymethyl Picolinic Acid

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) has been widely employed to determine the electronic structure and to optimize the molecular geometry of picolinic acid and its derivatives. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Theoretical calculations for picolinic acid, a closely related compound, have been performed using methods like Hartree-Fock (HF) and DFT with the B3LYP functional and a 6-311++G(d,p) basis set. dergipark.org.tr These studies reveal that the molecule is nearly planar. dergipark.org.tr The introduction of a hydroxymethyl group at the 3-position of picolinic acid influences the electronic distribution and geometry.

For a precise understanding of 3-(Hydroxymethyl)picolinic acid, DFT calculations would typically be performed at a level such as B3LYP with a basis set like 6-311++G(d,p). The resulting optimized geometry provides the foundation for further computational analysis, including vibrational frequencies and electronic properties.

Table 1: Representative Calculated Geometrical Parameters for Picolinic Acid Derivatives

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C=O | ~1.21 Å | |

| C-O (acid) | ~1.35 Å | |

| Bond Angle | C-C-N (ring) | ~123° |

| O=C-O (acid) | ~125° |

Note: These are generalized values for picolinic acid derivatives. Specific values for this compound would require dedicated calculations.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations are crucial for predicting and validating spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of this compound, a direct comparison with experimental spectra can be made, aiding in the assignment of spectral bands.

For instance, DFT calculations have been used to compute the ¹H and ¹³C NMR chemical shifts of picolinic acid and its derivatives using the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr This method generally provides excellent agreement with experimental data, allowing for the unambiguous assignment of proton and carbon signals in the NMR spectra. Similarly, calculated vibrational frequencies, after appropriate scaling, can be matched with experimental FT-IR and FT-Raman spectra to understand the vibrational modes of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nist.govlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and stability. nist.govlibretexts.orgnih.gov

Computational studies on picolinic acid derivatives have shown that the HOMO is typically localized on the pyridine (B92270) ring, while the LUMO is often centered on the carboxylic acid group. dergipark.org.tr This separation of electron density suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. The presence of the hydroxymethyl substituent in this compound can further modulate the energies of these orbitals and influence the ICT characteristics. A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic transitions. nih.gov

Table 2: Calculated Frontier Orbital Energies and Gap for a Picolinic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.8 |

| E(LUMO) | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are representative and can vary based on the specific derivative and computational method. dergipark.org.tr

Intermolecular Interactions and Supramolecular Assembly in the Solid State (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are held together by a network of intermolecular interactions, which dictate the crystal packing. researchgate.netnih.gov Hydrogen bonds are particularly significant, forming between the carboxylic acid and hydroxymethyl groups, as well as the nitrogen atom of the pyridine ring. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. researchgate.netnih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts, corresponding to hydrogen bonds and other van der Waals forces, can be identified. The analysis can also generate 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For picolinic acid derivatives, studies have revealed the importance of O-H···O, N-H···O, and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridine rings, in building the supramolecular architecture. nih.govksu.edu.sa

Conformational Analysis and Isomerism Studies

This compound can exist in different conformations due to the rotation around the single bonds, particularly the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-C bond of the hydroxymethyl group. Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov

Studies on related picolinic acid derivatives have often found that the trans-conformer, where the carbonyl oxygen of the carboxylic acid is oriented away from the nitrogen atom of the pyridine ring, is more stable than the cis-conformer. dergipark.org.tr The potential energy surface can be scanned by systematically changing the relevant dihedral angles to locate the energy minima corresponding to stable conformers. These studies are essential for understanding the molecule's flexibility and how its shape can influence its biological activity and crystal packing. researchgate.netnih.gov

Mechanistic Studies of Reactions Involving 3 Hydroxymethyl Picolinic Acid

Kinetics and Thermodynamics of Reaction Pathways for Picolinic Acid Derivatives

The kinetics and thermodynamics of reactions involving picolinic acid and its derivatives are significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. Studies have primarily focused on decarboxylation and hydrolysis reactions, revealing key details about the underlying energy profiles and reaction rates.

Research into the decarboxylation of various substituted picolinic acids in aqueous solutions has shown that the reaction rates are sensitive to the electronic and steric properties of the substituents. researchgate.netcdnsciencepub.com First-order rate constants for the decarboxylation of several picolinic acid derivatives have been determined, illustrating these substituent effects. For instance, at 150°C, both electron-withdrawing groups like 5-nitro and electron-releasing groups like 6-methyl can alter the reaction rate compared to unsubstituted picolinic acid. cdnsciencepub.com

A significant finding is that 3-substituted picolinic acids, including 3-hydroxy and 3-amino derivatives, exhibit accelerated decarboxylation rates compared to the parent acid. researchgate.netcdnsciencepub.com This acceleration is attributed to steric effects; the 3-substituent interferes with the coplanarity of the carboxyl group and the pyridine ring. researchgate.netcdnsciencepub.com This steric hindrance reduces the bond order between the carboxyl group and the ring, thereby facilitating the breaking of this bond during decarboxylation. cdnsciencepub.com In contrast, the anions of these 3-substituted acids show inhibited decarboxylation, highlighting the complex interplay of steric and electronic factors depending on the protonation state of the molecule. researchgate.netcdnsciencepub.com

The thermodynamics of these reactions are reflected in the activation parameters. While specific values for 3-(hydroxymethyl)picolinic acid are not detailed in the provided literature, the general principles for 3-substituted picolinates apply. The enhanced rate of decarboxylation of homarine (B125210) (the N-methyl betaine (B1666868) of picolinic acid), which is about 100 to 200 times faster than picolinic acid or its anion, suggests that the transition state for the zwitterionic form is significantly lower in energy. cdnsciencepub.comcdnsciencepub.com

Table 1: First-Order Rate Constants for the Decarboxylation of Substituted Picolinic Acids This table summarizes the kinetic data for the decarboxylation of various picolinic acid derivatives, highlighting the influence of different substituents on the reaction rate. Data is sourced from studies conducted in buffered aqueous solutions. cdnsciencepub.com

| Compound | Substituent | Temperature (°C) | pH for Max Rate | k (s⁻¹) at Max Rate |

| Picolinic Acid | None | 150 | ~1 | ~2.0 x 10⁻⁵ |

| 6-Methylpicolinic Acid | 6-Methyl | 150 | ~1 | ~3.5 x 10⁻⁵ |

| 5-Nitropicolinic Acid | 5-Nitro | 150 | ~1 | ~1.5 x 10⁻⁵ |

| Quinolinic Acid | 3-Carboxy | 95 | Isoelectric pH | > 500x Picolinic Acid |

Note: The rate for quinolinic acid (pyridine-2,3-dicarboxylic acid) is significantly faster and was measured at a lower temperature.

Elucidation of Reaction Mechanisms (e.g., Hydrolysis, Oxidation, Decarboxylation)

The reaction mechanisms for this compound are characteristic of picolinic acid derivatives, involving key reaction types such as hydrolysis, oxidation, and decarboxylation.

Hydrolysis: The hydrolysis of esters and amides of picolinic acid can be catalyzed by acid or metal ions. acs.orgyoutube.com In acid-catalyzed hydrolysis, the reaction typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A weak nucleophile, such as water, can then attack the carbonyl carbon. youtube.com Following a proton transfer, the leaving group (e.g., an alcohol from an ester) is protonated to make it a better leaving group, and subsequent elimination regenerates the carboxylic acid. youtube.com The hydrolysis of p-nitrophenyl picolinate (B1231196) (PNPP) is significantly accelerated by divalent metal ions like Cu²⁺, which can coordinate to the pyridine nitrogen and the carbonyl oxygen, further polarizing the carbonyl group and facilitating nucleophilic attack. acs.orgnih.gov For this compound derivatives, the hydroxyl group could potentially participate in intramolecular catalysis, although this is not explicitly detailed in the provided sources.

Oxidation: Oxidation reactions can target either the hydroxymethyl substituent or the pyridine ring itself. The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid, which would yield pyridine-2,3-dicarboxylic acid (quinolinic acid). The oxidation of related picolines (methylpyridines) to their corresponding carboxylic acids is a known industrial process, often employing catalysts like V₂O₅/TiO₂ or Co(II)/Mn(II) systems. mdpi.comresearchgate.net A proposed mechanism for the synthesis of picolinate derivatives involves an anomeric-based oxidation that proceeds without a conventional oxidizing agent, highlighting the influence of functional groups on the reaction pathway. researchgate.netnih.gov

Decarboxylation: The decarboxylation of picolinic acid and its derivatives is a well-studied reaction that typically follows the Hammick reaction mechanism when carried out in the presence of a carbonyl compound. wikipedia.org Upon heating, picolinic acid can decarboxylate to form a reactive intermediate. wikipedia.org This intermediate, now believed to be a carbene rather than an ylide, is a potent nucleophile that attacks an electrophile like an aldehyde. wikipedia.org

For 3-substituted picolinic acids like the 3-hydroxy derivative, decarboxylation in aqueous solution appears to proceed via initial protonation. researchgate.netcdnsciencepub.com Studies comparing the decarboxylation rates of the acid, its anion, and its N-methyl betaine suggest that the isoelectric species that decarboxylates is likely the zwitterion. cdnsciencepub.com The zwitterion loses carbon dioxide to form an ylide. cdnsciencepub.com The observation that both electron-donating and electron-withdrawing groups at the 3-position accelerate decarboxylation points to a dominant steric effect where the substituent disrupts the coplanarity between the carboxyl group and the pyridine ring, weakening the C-C bond and facilitating its cleavage. researchgate.netcdnsciencepub.com

Role of this compound as a Catalytic Ligand in Mechanistic Cycles

The structure of this compound, featuring a carboxylic acid, a pyridine nitrogen atom, and a hydroxyl group, makes it an effective polydentate ligand for metal ions. nih.gov This chelating ability allows it to act as a catalytic ligand in various mechanistic cycles, particularly in hydrolysis reactions.

In metallomicellar systems, lipophilic ligands containing hydroxyl and triazole groups, structurally related to this compound, have been shown to form Cu(II) and Ni(II) complexes that effectively catalyze the hydrolysis of p-nitrophenyl picolinate (PNPP). nih.gov The mechanistic cycle in such a system involves the formation of a ternary complex between the ligand, a metal ion, and the substrate. nih.govpsu.edu

A plausible catalytic cycle involving a this compound-metal complex would proceed as follows:

Complex Formation: The ligand, this compound (L), coordinates with a metal ion (M), such as Cu²⁺, to form a binary complex [LM]. The pyridine nitrogen and the carboxylate group are primary coordination sites.

Substrate Binding: The substrate (S), for example, an ester like PNPP, binds to the binary complex to form a ternary complex [LMS]. This binding brings the substrate into close proximity with the catalytic center and increases its electrophilicity. nih.gov

Nucleophilic Attack: The catalytic activity of the complex is enhanced by the coordinated metal ion. The nucleophile can be an activated hydroxide (B78521) ion from the solution or, potentially, the deprotonated hydroxymethyl group of the ligand itself, acting as an intramolecular nucleophile. nih.govpsu.edu This nucleophilic attack on the carbonyl carbon of the substrate forms a tetrahedral intermediate.

Product Release: The intermediate collapses, leading to the release of the products (e.g., p-nitrophenol and picolinic acid from PNPP hydrolysis) and regeneration of the catalytic [LM] complex, which can then enter another cycle.

The efficiency of this catalysis is dependent on factors like the stability of the metal-ligand complex and the pH of the medium, which affects the nucleophilicity of the attacking species. nih.gov Picolinic acid itself has also been identified as a sustainable hydrogen bond donor (HBD) catalyst for the cycloaddition of CO₂ to epoxides, indicating its catalytic potential extends beyond metal-mediated processes. rsc.org

Investigation of Solvent and pH Effects on Reactivity

The reactivity of this compound in various chemical transformations is highly dependent on the solvent and the pH of the reaction medium.

Solvent Effects: The choice of solvent can significantly influence reaction rates and even the operative mechanism. In the decarboxylation of picolinate anions, water appears to play a crucial role. researchgate.netcdnsciencepub.com It is proposed that water molecules form a hydrogen-bonded bridge between the carboxylate oxygen and the pyridine nitrogen, facilitating a lower-energy pathway through an ylide intermediate as the C-C bond breaks. researchgate.netcdnsciencepub.com Decarboxylation of the picolinate anion has not been observed in other solvents like ethylene (B1197577) glycol, underscoring the specific role of water. researchgate.net For the Hammick reaction, a variation of the decarboxylation process, using a non-polar solvent like p-cymene (B1678584) has been shown to improve product yields. wikipedia.org The dielectric constant and hydrogen-bonding capability of the solvent can also affect the stability of charged intermediates and transition states, thereby altering reaction barriers. researchgate.netresearchgate.net

For the decarboxylation of picolinic acids, the reaction rate is strongly pH-dependent. cdnsciencepub.com The rate is typically slow in highly acidic solutions (pH < 0), increases to a maximum near pH 1, and then decreases to a stable, lower rate at higher pH values. cdnsciencepub.com This profile indicates that different protonated species have different reactivities. The maximum rate is associated with the decarboxylation of the isoelectric species, which is believed to be the zwitterionic form. cdnsciencepub.com The anion, which predominates at higher pH, decarboxylates about half as fast as the isoelectric species. cdnsciencepub.com

In the case of metal-catalyzed hydrolysis, the pH also plays a critical role. For the hydrolysis of PNPP catalyzed by Cu(II) complexes of ligands similar to this compound, the apparent first-order rate constants increase with rising pH. nih.gov This is attributed to an increase in the concentration or nucleophilicity of the active hydroxyl species (either from the ligand or the solvent) at higher pH. nih.gov

Table 2: Influence of pH on the Decarboxylation Rate of Picolinic Acid This table illustrates the relationship between pH and the first-order rate constant (k) for the decarboxylation of picolinic acid at 150°C, demonstrating the varying reactivity of its different ionic forms. cdnsciencepub.com

| pH | Predominant Species | Relative Reactivity | k_obs (s⁻¹) (Approximate) |

| < 0 | Cation | Low | < 1.0 x 10⁻⁵ |

| ~1.0 | Isoelectric Species (Zwitterion) | High (Maximum) | ~2.0 x 10⁻⁵ |

| > 4 | Anion | Moderate | ~1.0 x 10⁻⁵ |

Biochemical Pathways and Enzymatic Transformations of Picolinic Acid Derivatives

Microbial Metabolism and Biodegradation of Pyridinecarboxylic Acids

The biodegradation of pyridinecarboxylic acids is a vital microbial process for nutrient cycling. Numerous microorganisms utilize these compounds as sources of carbon and energy. mdpi.com The initial step in the aerobic degradation of many pyridine (B92270) compounds is hydroxylation. mdpi.com

A proposed bacterial degradation pathway for picolinic acid involves its initial hydroxylation to 6-hydroxypicolinic acid (6-HPA). asm.org This is followed by a subsequent hydroxylation to form 3,6-dihydroxypicolinic acid (3,6-DHPA), which is then decarboxylated to 2,5-dihydroxypyridine (B106003) (2,5-DHP). asm.orgnih.gov This latter compound is a central intermediate in the degradation of many pyridine derivatives. asm.org The pathway continues with the degradation of 2,5-DHP to fumaric acid through the actions of several enzymes. asm.org

The rate of transformation of pyridine derivatives by microorganisms is dependent on the type and position of substituents on the pyridine ring, with pyridinecarboxylic acids generally showing a high rate of transformation. nih.gov While much research has focused on Gram-negative bacteria like Alcaligenes, Arthrobacter, and Burkholderia, Gram-positive bacteria such as Rhodococcus sp. have also been shown to metabolize picolinic acid. mdpi.comasm.org

Table 1: Microorganisms Involved in Picolinic Acid Degradation and Key Metabolites

| Microorganism | Initial Substrate | Key Intermediate Metabolites Identified | Reference |

|---|---|---|---|

| Alcaligenes faecalis JQ135 | Picolinic Acid | 6-Hydroxypicolinic acid, 3,6-Dihydroxypicolinic acid, 2,5-Dihydroxypyridine | asm.orgasm.org |

| Rhodococcus sp. PA18 | Picolinic Acid | 6-Hydroxypicolinic acid | mdpi.comfao.org |

| Comamonas sp. ZD3 | 2-Picolinic Acid | 6-Hydroxy picolinic acid | hilarispublisher.com |

| Marine Bacteria (CC9M) | 2,6-Pyridinedicarboxylic acid | 2,3-Dihydroxypicolinic acid | nih.gov |

Enzymatic Catalysis in the Biosynthesis and Biotransformation of Picolinic Acid Analogues

Enzymes are central to the synthesis and transformation of picolinic acid and its analogues. The initial hydroxylation of picolinic acid to 6-HPA is a critical step in its degradation pathway. mdpi.com In Alcaligenes faecalis JQ135, a gene cluster named pic is responsible for the complete degradation of picolinic acid. asm.org

A key enzyme in this pathway is a novel decarboxylase, PicC, which belongs to the amidohydrolase 2 family. asm.org PicC catalyzes the non-oxidative decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine. nih.govasm.org This enzyme demonstrates high substrate specificity; for example, it cannot convert structural analogues like 3-hydroxypicolinic acid or various dihydroxybenzoic acids. nih.gov Other enzymes in the pathway include a 2,5-DHP 5,6-dioxygenase (PicD), N-formylmaleamic acid deformylase (PicE), maleamic acid amidohydrolase (PicF), and maleic acid isomerase (PicG). asm.org

In a different context, quinolinate dehydrogenase from Alcaligenes sp. strain UK21 has been shown to hydroxylate quinolinic acid to 6-hydroxyquinolinic acid. This enzyme uses water for the oxygen atom in the hydroxyl group. researchgate.net This is followed by the action of 6-hydroxyquinolinate decarboxylase, which catalyzes the decarboxylation to 6-hydroxypicolinic acid. researchgate.net

Table 2: Key Enzymes in the Metabolism of Picolinic Acid and its Precursors

| Enzyme | Source Organism | Reaction Catalyzed | Cofactors/Properties | Reference |

|---|---|---|---|---|

| PicC (Decarboxylase) | Alcaligenes faecalis JQ135 | 3,6-Dihydroxypicolinic acid → 2,5-Dihydroxypyridine | Zn²⁺-dependent, non-oxidative | nih.govasm.org |

| Quinolinate Dehydrogenase | Alcaligenes sp. UK21 | Quinolinic acid → 6-Hydroxyquinolinic acid | Uses H₂O for hydroxylation | researchgate.net |

| 6-Hydroxyquinolinate Decarboxylase | Alcaligenes sp. UK21 | 6-Hydroxyquinolinic acid → 6-Hydroxypicolinic acid | Non-oxidative decarboxylation | researchgate.net |

| 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO) | Various (including human) | 3-Hydroxyanthranilic acid → 2-Amino-3-carboxymuconate semialdehyde | Non-heme ferrous iron-dependent | nih.govrsc.org |

Metabolite Profiling and Identification in Microbial Systems

The elucidation of biodegradation pathways relies heavily on the identification of metabolic intermediates. nih.gov Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. mdpi.comnih.gov

For example, in the degradation of picolinic acid by Rhodococcus sp. PA18, the accumulation of a major metabolite was observed. mdpi.comproquest.com Using UV-visible spectroscopy, HPLC, and liquid chromatography/time-of-flight-mass spectrometry (LC/TOF-MS), this intermediate was definitively identified as 6-hydroxypicolinic acid. mdpi.comfao.org Similarly, in studies with Alcaligenes faecalis JQ135, a mutant strain was used to identify 3,6-dihydroxypicolinic acid as an intermediate, which accumulated because the subsequent degradation step was blocked. nih.govasm.org The final product of the PicC enzyme reaction was confirmed as 2,5-dihydroxypyridine. asm.org

In a coupled metabolic-photolytic pathway, marine bacteria were found to partially oxidize pyridinedicarboxylic acids into metabolites that could be further degraded by sunlight. nih.gov The principal metabolite from 2,6-pyridinedicarboxylic acid was identified as 2,3-dihydroxypicolinic acid using UV-visible, infrared, and ¹³C-NMR spectroscopy. nih.gov

Role in L-Tryptophan Catabolism in Non-Human Organisms

Picolinic acid is a known catabolite of the essential amino acid L-tryptophan, formed via the kynurenine (B1673888) pathway. nih.govnih.govnih.gov This pathway accounts for the majority of tryptophan degradation and is crucial for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). wikipedia.orgwikipedia.org

The catabolism begins with the conversion of tryptophan to kynurenine. wikipedia.org Further down the pathway, the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) catalyzes the oxidative cleavage of 3-hydroxyanthranilic acid to produce the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govnih.govwikipedia.org

At this point, the pathway branches. ACMS can spontaneously cyclize to form quinolinic acid, the direct precursor to NAD⁺. nih.govnih.gov Alternatively, the enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) can convert ACMS to 2-aminomuconate semialdehyde, which then leads to picolinic acid. nih.gov Therefore, the activity of ACMSD is a critical control point that directs the metabolic flux towards either NAD⁺ synthesis or picolinic acid production. nih.gov In some cases, the formation of neuroprotective picolinic acid is seen as an alternative to the production of the neurotoxic quinolinic acid. mdpi.comencyclopedia.pub

Table 3: Branch Point in the Kynurenine Pathway

| Intermediate | Fate | Key Enzyme/Process | End Product | Reference |

|---|---|---|---|---|

| 2-Amino-3-carboxymuconate semialdehyde (ACMS) | NAD⁺ Biosynthesis | Non-enzymatic cyclization | Quinolinic Acid | nih.govnih.gov |

| 2-Amino-3-carboxymuconate semialdehyde (ACMS) | Picolinic Acid Formation | Amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) | 2-Aminomuconate semialdehyde (leads to Picolinic Acid) | nih.gov |

Advanced Analytical Method Development for 3 Hydroxymethyl Picolinic Acid

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of small organic molecules like 3-(Hydroxymethyl)picolinic acid due to its versatility and robustness. woah.org The development of an effective HPLC method hinges on the selection of an appropriate stationary phase, mobile phase composition, and detector.

For polar, ionizable compounds like pyridinecarboxylic acids, reversed-phase HPLC on a C18 column is a common starting point. nih.govresearchgate.net However, to achieve optimal retention and peak shape for this compound, which possesses both a carboxylic acid and a hydroxyl group, several strategies can be employed. Ion-pair chromatography, which involves adding a counter-ion to the mobile phase to form a neutral complex with the analyte, has proven effective for picolinic acid. nih.govresearchgate.net Another powerful approach is the use of mixed-mode HPLC columns, which combine reversed-phase and ion-exchange functionalities, offering unique selectivity for zwitterionic compounds. helixchrom.com These columns can separate isomers of pyridinecarboxylic acid effectively, suggesting they would be well-suited for resolving this compound from other matrix components. helixchrom.comsielc.com

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.org The pH of the buffer is a critical parameter that influences the ionization state of the analyte and thus its retention. For detection, a UV detector is commonly used, with the wavelength set to an absorbance maximum for the pyridine (B92270) ring system, often around 265 nm. researchgate.net

Table 1: Representative HPLC Parameters for Picolinic Acid Analysis This table presents typical starting conditions for method development for this compound based on methods for picolinic acid.

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reversed-Phase or Mixed-Mode (e.g., Primesep 100) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water containing a buffer (e.g., phosphate (B84403) or acetate) or an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate). nih.govhelixchrom.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~265 nm researchgate.net |

| Injection Volume | 5 - 20 µL |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC, particularly for charged and polar analytes. utsa.edu It requires minimal sample volume and can provide very high-resolution separations. The fundamental principle of CE is the differential migration of analytes in an electric field within a narrow capillary. libretexts.org

For this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE to apply. sciex.com In CZE, the separation is based on the charge-to-size ratio of the analytes. sciex.com The background electrolyte (BGE) composition, particularly its pH, is a critical parameter for optimizing the separation, as it dictates the charge of the analyte. The use of coated capillaries can help to control the electroosmotic flow (EOF) and minimize analyte adsorption to the capillary wall, leading to improved reproducibility and peak shape. utsa.edu

The development of a CE method for this compound would involve optimizing parameters such as the BGE pH and concentration, applied voltage, and capillary temperature. Design of Experiments (DoE) can be a valuable tool in systematically optimizing these parameters for the best separation efficiency. uni-kiel.denih.gov

Table 2: General Starting Conditions for CE Method Development This table provides a general starting point for developing a CE method for this compound.

| Parameter | Typical Setting |

|---|---|

| Capillary | Fused silica (B1680970) (coated or uncoated), typical dimensions: 50 µm i.d., 30-60 cm length. utsa.edu |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a pH that ensures analyte ionization. uni-kiel.denih.gov |

| Applied Voltage | 15 - 30 kV. nih.gov |

| Temperature | 20 - 30 °C. nih.gov |

| Injection | Hydrodynamic or electrokinetic injection. libretexts.org |

| Detection | UV detection at a suitable wavelength (e.g., 214 or 265 nm). sciex.com |

Hyphenated Techniques (e.g., LC-MS/MS, CE-MS) for Enhanced Detection and Identification

For highly sensitive and selective analysis, especially in complex matrices, hyphenating a separation technique with mass spectrometry (MS) is the preferred approach. Both LC-MS/MS and CE-MS are powerful tools for the analysis of compounds like this compound.

LC-MS/MS: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For carboxylic acids, which can be challenging to analyze with high sensitivity by LC-ESI-MS due to their polarity, derivatization can be employed. nih.gov Derivatization with reagents that introduce a permanently charged group can significantly enhance the ionization efficiency in the mass spectrometer. nih.govnih.gov For instance, picolinic acid has been used as a derivatizing agent to improve the detection of hydroxy-androgens. nih.gov Conversely, a derivatization reagent could be applied to the carboxylic acid group of this compound to improve its detection. However, direct analysis without derivatization is also possible and has been successfully applied to similar compounds like kynurenine (B1673888) metabolites, including picolinic acid, in biological fluids. nih.gov

CE-MS: The coupling of capillary electrophoresis with mass spectrometry provides a highly efficient separation and sensitive detection platform, particularly for polar and charged metabolites. utsa.edu CE-MS is well-suited for analyzing small sample volumes and can offer complementary information to LC-MS. utsa.edu The development of a CE-MS method for this compound would leverage the high resolving power of CE with the definitive identification capabilities of MS. A study on tryptophan metabolites mentioned the use of 3-hydroxypicolinic acid as a standard, indicating the suitability of CE-MS for this class of compounds. utsa.edu

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | LC-MS/MS | CE-MS |

|---|---|---|

| Principle | Separation based on polarity and/or ion-exchange, followed by mass-based detection. nih.gov | Separation based on charge-to-size ratio, followed by mass-based detection. utsa.edu |

| Strengths | Robust, widely applicable, good for a wide range of polarities. | High separation efficiency, low sample consumption, ideal for charged/polar analytes. utsa.edu |

| Considerations | Potential for matrix effects, may require derivatization for highly polar analytes. nih.gov | Can be less robust than HPLC, sensitive to matrix conductivity. |

| Typical Application | Targeted quantification in complex biological fluids. nih.gov | Analysis of small, charged metabolites in limited sample volumes. utsa.edu |

Method Validation and Application in Complex Non-Clinical Matrices

Once an analytical method is developed, it must be rigorously validated to ensure its reliability for its intended purpose. mdpi.comresearchgate.net Method validation is a critical step before applying the method to analyze this compound in complex non-clinical matrices, such as cell culture media or tissue homogenates. woah.orgfda.gov

The validation process involves assessing several key parameters as outlined by international guidelines. woah.orgmdpi.com

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com This is typically assessed by analyzing blank matrix samples and spiked samples to check for interferences.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. mdpi.com This is determined by analyzing a series of calibration standards.

Accuracy: The closeness of the measured value to the true value. mdpi.com It is usually determined by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is expressed as the relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. ekb.eg

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

Matrix Effect: The influence of matrix components on the ionization of the analyte in MS-based methods, which can lead to suppression or enhancement of the signal. mdpi.com This is a critical parameter to evaluate for LC-MS/MS and CE-MS methods.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. woah.org

Table 4: Key Validation Parameters and Acceptance Criteria Based on general guidelines for analytical method validation.

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 mdpi.com |

| Accuracy | Percent recovery of QC samples. | Within ±15% of the nominal value (±20% for LLOQ). mdpi.com |

| Precision | Relative Standard Deviation (RSD) of QC samples. | ≤15% (≤20% for LLOQ). mdpi.com |

| Recovery | Efficiency of analyte extraction from the matrix. | Consistent, precise, and reproducible. ekb.eg |

The successful development and validation of these advanced analytical methods will enable the reliable measurement of this compound in non-clinical research settings, facilitating a better understanding of its biological roles and significance.

Conclusion and Future Research Perspectives

Identification of Knowledge Gaps and Emerging Research Questions

Despite the foundational work on its synthesis, a significant knowledge gap exists regarding the biological activities and potential applications of 3-(hydroxymethyl)picolinic acid itself. The majority of current research utilizes it as an intermediate, and there is a lack of studies investigating its intrinsic properties.

Key emerging research questions include:

Biological Activity: Does this compound exhibit any inherent biological effects? Could it act as an enzyme inhibitor, a metal chelator with therapeutic potential, or possess antimicrobial or antiviral properties, similar to other picolinic acid derivatives? nih.gov

Coordination Chemistry: What are the coordination properties of this compound with various metal ions? A detailed investigation into its complexation behavior could reveal potential applications in areas like catalysis, materials science, or as a component of diagnostic agents.

Pharmacokinetics and Metabolism: If considered for any biological application, how is this compound absorbed, distributed, metabolized, and excreted? Understanding its metabolic fate is crucial for any future development. For instance, research on the metabolism of picolinic acid has identified intermediates like 3,6-dihydroxypicolinic acid. nih.gov

Structure-Activity Relationships: How does the position of the hydroxymethyl group at the 3-position influence the properties of the molecule compared to other isomers, such as 6-(hydroxymethyl)picolinic acid or 5-(hydroxymethyl)picolinic acid? chemsrc.com A comparative study could provide valuable insights into structure-activity relationships.

Potential Directions for Future Academic Inquiry

Future academic inquiry into this compound could proceed in several promising directions, building upon the existing knowledge of picolinic acid derivatives while exploring the unique features of this specific compound.

Table 1: Potential Future Research Directions for this compound

| Research Area | Specific Focus | Rationale |

| Medicinal Chemistry | Synthesis and screening of a library of derivatives based on the this compound scaffold. | To explore potential therapeutic applications, leveraging the known biological activities of other picolinic acid derivatives. researchgate.netnih.gov |

| Coordination Chemistry | Systematic study of the formation and characterization of metal complexes with this compound. | To understand its potential in catalysis, materials science, and the development of imaging agents. nih.gov |

| Biochemical and Pharmacological Studies | In vitro and in vivo evaluation of the biological effects of this compound. | To determine its intrinsic bioactivity, metabolic pathways, and potential as a therapeutic agent. |

| Structural Biology | X-ray crystallographic studies of this compound and its metal complexes. | To elucidate its three-dimensional structure and understand how it interacts with biological targets or other molecules. nih.gov |

| Comparative Isomer Studies | A comparative analysis of the chemical and biological properties of different isomers of hydroxymethylpicolinic acid. | To establish structure-property relationships and guide the design of new functional molecules. |

By systematically addressing these knowledge gaps and pursuing these research avenues, the scientific community can unlock the full potential of this compound, moving it from a simple synthetic intermediate to a compound with well-defined properties and applications.

Q & A

Basic Question: What are the primary applications of 3-hydroxypicolinic acid (3-HPA) in analytical chemistry, and what methodological considerations are critical for its use in MALDI-MS?

Answer:

3-HPA is a matrix in MALDI-MS for analyzing oligonucleotides and proteins. Key methodological considerations include:

- Purity : ≥98% purity (verified via HPLC with UV detection at 254 nm) to avoid ion suppression .

- Matrix Preparation : Dissolve 10 mg/mL 3-HPA in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) for optimal crystallization .

- Analyte-to-Matrix Ratio : A 1:5,000 ratio (e.g., 1 pmol analyte to 5 nmol matrix) ensures sensitivity for oligonucleotides .

- Laser Energy : Adjust to 30–40% maximum output to balance ionization efficiency and minimize fragmentation .

Basic Question: How is 3-HPA structurally characterized, and what spectroscopic techniques validate its chemical identity?

Answer:

- X-ray Crystallography : Reveals monoclinic P2₁/c symmetry with hydrogen-bonded dimeric structures .

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–14 ppm) in D₂O .

- FT-IR : Peaks at 1,680 cm⁻¹ (C=O stretch) and 3,400 cm⁻¹ (O-H stretch) confirm functional groups .

Advanced Question: How does 3-HPA influence metastable fragmentation in glycoprotein analysis via MALDI-TOF, and what protocols minimize unwanted degradation?

Answer:

3-HPA reduces fragmentation by forming stable matrix-analyte complexes. Mitigation strategies include:

- Super-DHB Co-Matrix : Mix 3-HPA with 2,5-dihydroxybenzoic acid (9:1 ratio) to stabilize labile glycans .

- Delayed Extraction : Use 200–400 ns delay times to improve resolution for proteins >10 kDa .

- Low Laser Energy : Prevents excessive energy transfer to analytes, as demonstrated in Karas et al. (1995) .

Advanced Question: What contradictions exist in the literature regarding 3-HPA’s efficacy for phosphorylated peptide analysis, and how can researchers resolve these discrepancies?

Answer:

- Contradictions : Some studies report ion suppression for phosphopeptides due to matrix acidity .

- Resolution :

Basic Question: What quality control criteria ensure research-grade 3-HPA, and what impurities are commonly reported?

Answer:

- HPLC Purity : ≥98% with retention time 4.2 min (C18 column, 0.1% TFA/acetonitrile gradient) .

- Common Impurities :

Advanced Question: What is the mechanistic role of 3-HPA in the biosynthesis of virginiamycin S1, and how can isotopic labeling trace its metabolic incorporation?

Answer:

- Biosynthetic Role : 3-HPA is a precursor in the nonribosomal peptide synthetase (NRPS) pathway of Streptomyces virginiae .

- Isotopic Labeling :

- Feed ¹³C-labeled 3-HPA to cultures and track incorporation via LC-MS/MS (e.g., m/z shifts in virginiamycin S1’s macrocycle) .

- Use tandem mass tags (TMT) to map covalent attachment sites in the antibiotic structure .

Advanced Question: How do solvent polarity and pH affect 3-HPA’s performance as a MALDI matrix, and what optimization strategies are recommended?

Answer:

- Solvent Polarity : High-polarity solvents (e.g., water/acetonitrile) improve homogeneity but may reduce sensitivity for hydrophobic peptides.

- pH Optimization :

Basic Question: What safety protocols are essential for handling 3-HPA in laboratory settings?

Answer:

- PPE : Wear nitrile gloves and goggles due to irritant properties (H315, H319, H335 hazard codes) .

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .

Advanced Question: How does 3-HPA compare to other matrices (e.g., sinapinic acid) for intact protein analysis, and what are the trade-offs?

Answer:

- Advantages of 3-HPA : Superior for oligonucleotides (<20 kDa) due to minimal adduct formation .

- Limitations : Lower sensitivity for proteins >30 kDa compared to sinapinic acid, which has broader UV absorption .

- Hybrid Approaches : Combine 3-HPA with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to enhance protein detection .

Advanced Question: What computational models predict 3-HPA’s interactions with metal ions, and how do these inform its use in coordination chemistry?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.